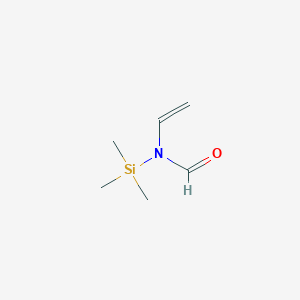
4-(3-Chloro-4-fluorophenyl)aniline
Overview
Description
4-(3-Chloro-4-fluorophenyl)aniline is a dihalo-substituted aniline . It is a compound of interest in medicinal chemistry due to its wide range of biological properties .
Synthesis Analysis
The synthesis of this compound involves several steps. An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in one protocol . Another synthesis method involves the condensation of 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol in the presence of potassium carbonate, followed by reduction with Fe/NH4Cl .Molecular Structure Analysis
The structural and spectroscopic properties of this compound were investigated using quantum calculations . The density functional theory approach at B3LYP/6–31G (d) data set was applied .Chemical Reactions Analysis
This compound has been used in the synthesis of various compounds. For example, it has been used in the O-Alkylation reaction of sodium-4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-olate with 4-(3-chloropropyl)morpholine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various methods. For example, its enthalpy of vaporization at boiling point (487.15K) is 42.561kjoule/mol .Scientific Research Applications
Fluorescence Studies
Studies have utilized aniline derivatives, including 4-(3-Chloro-4-fluorophenyl)aniline, in fluorescence quenching experiments to understand the photophysical interactions of boronic acid derivatives in alcohols. Such research helps in elucidating the impact of solvent environments on molecular fluorescence, which is crucial for developing fluorescence-based sensors and imaging agents (Geethanjali et al., 2015).
Corrosion Inhibition
This compound has been examined for its potential as a corrosion inhibitor. For instance, derivatives of aniline have been synthesized and tested for their ability to prevent corrosion on metal surfaces in acidic environments. This application is vital for materials science, especially in designing coatings for metal protection in industrial applications (Daoud et al., 2014).
Nonlinear Optical Materials
Research has also explored the potential of aniline derivatives, including those related to this compound, in nonlinear optical applications. These materials are of interest for their ability to interact with light in unique ways, making them suitable for use in optical limiting devices and lasers. Such studies contribute to the development of advanced materials for photonic technologies (George et al., 2021).
Synthesis Methodologies
This compound serves as a precursor in various synthetic routes for producing complex organic compounds. Its unique structural properties facilitate the development of pharmaceuticals, agrochemicals, and other specialized chemicals. Research in this area focuses on optimizing synthetic pathways to increase yield, reduce waste, and improve the efficiency of chemical production processes (Qingwen, 2011).
Mechanism of Action
Target of Action
4-(3-Chloro-4-fluorophenyl)aniline is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds, making this compound an important reagent in organic chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant . This suggests that the compound can maintain its stability and efficacy under a wide range of conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVTXWUIMEPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609772 | |
| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405058-02-8 | |
| Record name | 3′-Chloro-4′-fluoro[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405058-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3R,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B1612806.png)



![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)



